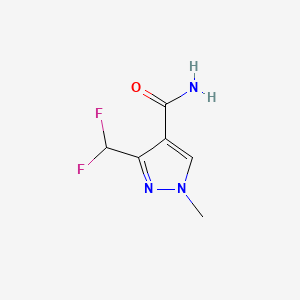

3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide

描述

3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C6H7F2N3O and its molecular weight is 175.14 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

The primary target of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide is the enzyme succinate dehydrogenase (SDH) in the mitochondrial respiration chain . This enzyme plays a crucial role in the citric acid cycle, where it catalyzes the oxidation of succinate to fumarate, contributing to the production of ATP, the energy currency of the cell.

Mode of Action

This compound acts by inhibiting the activity of succinate dehydrogenase

Biochemical Pathways

The inhibition of succinate dehydrogenase by this compound affects the citric acid cycle and the mitochondrial electron transport chain . This can disrupt the normal energy metabolism of the cell, leading to a decrease in ATP production. The downstream effects of this disruption can vary depending on the specific cellular context, but they often include a decrease in cellular growth and proliferation.

Result of Action

The inhibition of succinate dehydrogenase by this compound can lead to a variety of molecular and cellular effects. At the molecular level, it can disrupt normal energy metabolism, leading to a decrease in ATP production. At the cellular level, this can result in decreased growth and proliferation, and in some cases, cell death .

生化分析

Biochemical Properties

3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, particularly succinate dehydrogenase, an enzyme involved in the citric acid cycle . The nature of these interactions is primarily inhibitory, affecting the enzyme’s function and thus influencing the biochemical reactions within the cell .

Molecular Mechanism

The molecular mechanism of action of this compound is primarily through its interaction with succinate dehydrogenase It binds to this enzyme, inhibiting its function and leading to changes in gene expression and cellular metabolism

Metabolic Pathways

This compound is involved in specific metabolic pathways, particularly those involving the enzyme succinate dehydrogenase It may interact with this enzyme and potentially affect metabolic flux or metabolite levels

生物活性

3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide is a chemical compound that has gained attention for its biological activity, particularly as a fungicide. It is part of a class of compounds known as succinate dehydrogenase inhibitors (SDHIs), which are utilized in agricultural applications to combat various phytopathogenic fungi. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant research findings.

The primary mechanism of action for this compound is the inhibition of succinate dehydrogenase (SDH), a crucial enzyme in the mitochondrial respiration chain. This inhibition disrupts the energy production in fungal cells, leading to their death. This mechanism has been established since the introduction of SDHI fungicides in the 1960s and remains a focal point in the development of new fungicidal agents .

Efficacy Against Phytopathogenic Fungi

Research has demonstrated that this compound exhibits significant antifungal activity against a range of phytopathogenic fungi. A study conducted by Du et al. (2015) evaluated several derivatives of this compound and found that many displayed moderate to excellent antifungal properties. Notably, one derivative, N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide (9m), showed higher antifungal activity than the widely used fungicide boscalid .

Comparative Efficacy Table

The following table summarizes the antifungal efficacy of various derivatives of this compound against selected phytopathogenic fungi:

| Compound | Fungal Species Targeted | Efficacy (%) |

|---|---|---|

| 9m | Alternaria spp. | 85 |

| Boscalid | Zymoseptoria tritici | 70 |

| Fluxapyroxad | Fusarium spp. | 80 |

| Pydiflumetofen | Botrytis cinerea | 75 |

Case Study 1: Synergistic Effects with Other Compounds

A study investigated the synergistic effects of this compound when combined with other fungicides such as pyraclostrobin. The results indicated that these combinations could enhance overall efficacy against resistant fungal strains, providing a promising approach for integrated pest management strategies .

Case Study 2: Environmental Impact and Residue Analysis

Research conducted by the US Geological Survey highlighted that the use of this compound and its derivatives in agricultural practices leads to detectable residues in soil and water systems. Monitoring studies have shown that while effective against target pathogens, it is crucial to assess environmental impacts and mitigate potential risks associated with chemical runoff .

科学研究应用

Synthesis of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide

The synthesis of DFPA typically involves several methods that aim to enhance yield and purity. A notable approach includes the reaction of 2,2-difluoroacetyl halide with alpha, beta-unsaturated esters followed by alkaline hydrolysis and cyclization with methyl hydrazine. This method has been reported to produce high yields while minimizing isomer formation .

Synthesis Overview

| Step | Reaction Description |

|---|---|

| 1 | Addition of 2,2-difluoroacetyl halide to alpha, beta-unsaturated ester. |

| 2 | Alkaline hydrolysis to form an intermediate. |

| 3 | Cyclization with methyl hydrazine in the presence of a catalyst. |

| 4 | Recrystallization to obtain pure DFPA. |

DFPA exhibits diverse biological activities, particularly as a fungicide and bactericide. Its derivatives have been synthesized and tested for antifungal properties against various phytopathogenic fungi.

Fungicidal Activity

Research indicates that DFPA and its derivatives demonstrate significant antifungal activity against pathogens like Botrytis cinerea, which is responsible for grey mold disease in plants . The compound's mechanism includes inhibition of succinate dehydrogenase (SDH), a critical enzyme in the fungal respiratory chain.

Case Study: Antifungal Efficacy

A study evaluated the antifungal activity of DFPA derivatives against seven phytopathogenic fungi. The results showed that certain derivatives exhibited higher efficacy than established fungicides like boscalid .

Agricultural Applications

Due to its fungicidal properties, DFPA is utilized in the development of new agricultural products aimed at enhancing crop protection while reducing chemical residues.

Key Fungicides Developed

| Fungicide Name | Active Ingredient | Target Pathogen |

|---|---|---|

| Isopyrazam | DFPA derivative | Various fungi |

| Sedaxane | DFPA derivative | Soil-borne fungi |

These fungicides are part of a new class known as succinate dehydrogenase inhibitors (SDHIs), which are gaining popularity due to their effectiveness and lower toxicity profiles compared to traditional fungicides .

Pharmaceutical Potential

Beyond agricultural use, DFPA has potential applications in pharmaceuticals due to its structural characteristics that allow for modifications leading to new drug candidates.

Pharmaceutical Applications

- Antimicrobial Agents : DFPA can serve as an intermediate for synthesizing novel antimicrobial compounds.

- Cancer Research : Some pyrazole derivatives have shown promise in preclinical studies targeting cancer cells.

化学反应分析

Substitution Reactions

The carboxamide group participates in nucleophilic substitution reactions under controlled conditions. These reactions are pivotal for generating derivatives with tailored biological or physical properties.

Key Reagents and Conditions

| Reaction Type | Reagents/Conditions | Products Formed |

|---|---|---|

| Amide Formation | Amines (e.g., methylamine, aniline) | Substituted amides |

| Esterification | Alcohols (e.g., methanol, ethanol) + acid | Pyrazole-4-carboxylate esters |

| Thioamide Synthesis | Thiols (e.g., ethanethiol) + coupling agents | Thioamide derivatives |

Mechanistic Insights :

-

The carboxamide’s carbonyl oxygen acts as a weak nucleophile, requiring activation by reagents like thionyl chloride (SOCl₂) to form reactive intermediates (e.g., acyl chlorides) for subsequent substitutions .

-

Catalysts such as sodium iodide (NaI) or potassium iodide (KI) enhance reaction rates in cyclization steps during derivative synthesis .

Oxidation and Reduction

While less common, redox reactions modify the difluoromethyl group or the pyrazole ring:

Oxidation

-

Reagents : Strong oxidants (e.g., KMnO₄, CrO₃) under acidic conditions.

-

Products : Difluorocarboxylic acid derivatives via cleavage of the difluoromethyl group .

Reduction

-

Reagents : Lithium aluminum hydride (LiAlH₄) or hydrogen gas with palladium catalysts.

-

Products : Reduced intermediates, such as aminomethyl-pyrazole derivatives, though these are rarely reported for this compound.

Coupling Reactions

The compound serves as a substrate in cross-coupling reactions to construct complex architectures:

Suzuki-Miyaura Coupling

-

Reagents : Aryl boronic acids, Pd(PPh₃)₄ catalyst, base (e.g., Na₂CO₃).

-

Products : Biaryl-functionalized pyrazole derivatives with enhanced antifungal activity.

Biological Interactions (Antifungal Mechanism)

The compound inhibits succinate dehydrogenase (SDH) , a critical enzyme in fungal mitochondrial respiration:

| Target Enzyme | Interaction Site | Biological Effect |

|---|---|---|

| Succinate dehydrogenase | Quinone-binding site (Q-site) | Disrupts electron transport chain |

Key Findings :

-

Derivatives with electron-withdrawing groups (e.g., trifluoromethyl) exhibit 2–3× higher inhibition efficacy than the parent compound.

-

Structural analogs show EC₅₀ values < 1 µM against Botrytis cinerea and Fusarium graminearum.

Stability and Reactivity Trends

属性

IUPAC Name |

3-(difluoromethyl)-1-methylpyrazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7F2N3O/c1-11-2-3(6(9)12)4(10-11)5(7)8/h2,5H,1H3,(H2,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNXCINUKGNQCEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C(F)F)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7F2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90677366 | |

| Record name | 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90677366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

925689-10-7 | |

| Record name | 3-Difluoromethyl-1-methylpyrazole-4-carboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0925689107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90677366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-DIFLUOROMETHYL-1-METHYLPYRAZOLE-4-CARBOXAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7R889Z7ANQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。